
(1-Chloro-3-methylbutan-2-yl)cyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-3-methylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C9H17Cl It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a butane chain, which is further connected to a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclobutane typically involves the chlorination of 3-methylbutan-2-ylcyclobutane. This can be achieved through the reaction of 3-methylbutan-2-ylcyclobutane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, under reflux conditions.
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of (1-Hydroxy-3-methylbutan-2-yl)cyclobutane.
Elimination: Formation of 3-methylbut-2-enylcyclobutane.
Oxidation: Formation of 3-methylbutan-2-one or 3-methylbutanoic acid.
科学研究应用
(1-Chloro-3-methylbutan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclobutane ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Chloro-3-methylcyclobutane: Similar structure but lacks the butane chain.
3-Chlorobutan-2-ylcyclobutane: Similar but with chlorine attached to a different carbon atom.
1-Chloro-2-methylbutan-2-ylcyclobutane: Similar but with a different substitution pattern.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.
属性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC 名称 |
(1-chloro-3-methylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(6-10)8-4-3-5-8/h7-9H,3-6H2,1-2H3 |
InChI 键 |
CDADUBADXAVTJN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCl)C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride](/img/structure/B13154692.png)
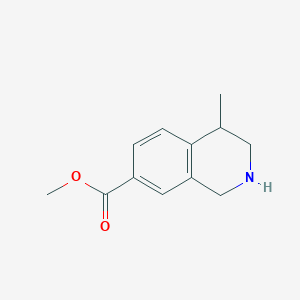
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)

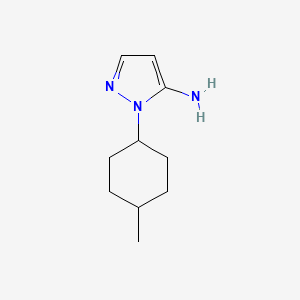
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
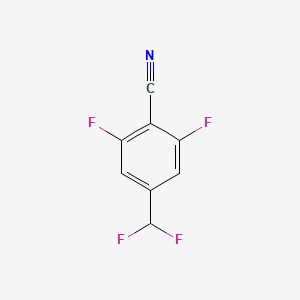
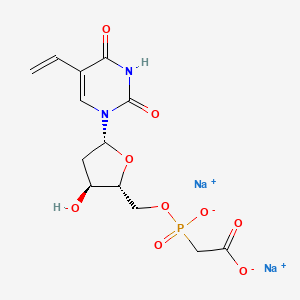
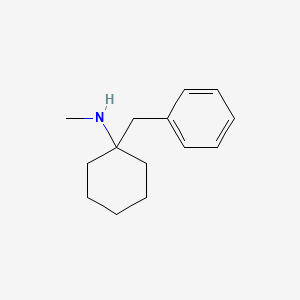
![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
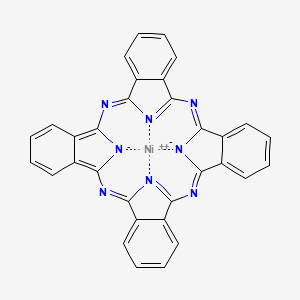
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)
